

The Crucial Role of Intermediates in the Synthesis of Avibactam: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-

Compound Name: diazabicyclo[3.2.1]octane-2-
carboxamide

Cat. No.: B601231

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Avibactam, a potent β -lactamase inhibitor, plays a critical role in combating antibiotic resistance. Its complex molecular architecture necessitates a multi-step synthetic approach, where the quality and purity of key intermediates are paramount to the success of the overall synthesis. This technical guide provides an in-depth exploration of the pivotal intermediates in the avibactam synthesis pathway, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Core Intermediates and Their Significance

The synthesis of avibactam relies on the strategic construction of its core diazabicyclooctane structure. Several key intermediates serve as foundational building blocks in this intricate process. The purity of these intermediates directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API).^{[1][2]}

One of the central intermediates is (1R,2S,5R)-6-(BenzylOxy)-7-Oxo-1,6-Diazabicyclo[3.2.1]Octane-2-Carboxylic Acid and its derivatives. This molecule contains the core bicyclic ring structure of avibactam and is a focal point of many synthetic routes. Its synthesis is a multi-step process in itself, requiring careful control of stereochemistry.

Another critical class of intermediates includes protected aminoxy compounds, such as tert-Butyl (S)-[1-(aminoxy)propan-2-yl]carbamate[2] and N-[[[2-(Aminoxy)ethyl]amino]sulfonyl]carbamic acid tert-butyl ester. These reagents are essential for introducing the side chain that is crucial for avibactam's inhibitory activity against β -lactamase enzymes. The use of protecting groups like tert-butoxycarbonyl (Boc) is a common strategy to ensure selective reactions at the desired functional groups.

The overall synthetic strategy often involves the initial construction of a substituted piperidine ring, which is then elaborated and cyclized to form the diazabicyclooctane core. Subsequent deprotection and sulfation steps complete the synthesis of avibactam.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in a representative synthesis of avibactam, highlighting the yields and purity of the intermediates.

Table 1: Synthesis of Key Piperidine Intermediate

Step	Intermediate	Starting Material	Key Reagents	Solvent	Yield (%)	Purity (%)
1	Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate	Ethyl 5-hydroxy-2-picolinate	Rh/C, H ₂	Ethanol	Not Isolated	-
2	(2S,5S)-1-tert-Butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate	Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate	Boc Anhydride	Dichloromethane	95	>98
3	(2S,5R)-1-tert-Butyl-2-ethyl 5-((Benzyl)amino)pyridine-1,2-dicarboxylate	(2S,5S)-1-tert-Butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate	DIAD, PPh ₃ , N-Phthalimidine	Toluene	85	>98
4	Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate	(2S,5R)-1-tert-Butyl-2-ethyl 5-((Benzyl)amino)pyridine-1,2-dicarboxylate	Trifluoroacetic Acid	Dichloromethane	98	>99

Table 2: Formation of the Diazabicyclooctane Core and Final Product

Step	Intermediate/Product	Starting Material	Key Reagents	Solvent	Yield (%)	Purity (%)
5	(2S,5R)-5-((Benzyl)amino)pipecidine-2-carboxamide	Ethyl ((Benzyl)amino)pipecidine-2-carboxylate	Ammonia	Methanol	92	>99
6	(2S,5R)-6-((Benzyl)amino)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide	(2S,5R)-5-((Benzyl)amino)pipecidine-2-carboxamide	Carbonyldimidazole	Chlorobenzene	89	>98
7	Tetrabutylammonium [(2S,5R)-2-(Benzyl)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbamoyl-1,6-diazabicyclo[3.2.1]octane-2-carboxamide] sulfate	(2S,5R)-6-((Benzyl)amino)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide	SO ₃ ·NMe ₃ , Pd/C, H ₂	Isopropanol/Water	Not Isolated	-
8	Avibactam Sodium	Tetrabutylammonium [(2S,5R)-2-(Benzyl)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbamoyl-1,6-diazabicyclo[3.2.1]octane-2-carboxamide] sulfate	Sodium 2-ethylhexanoate	Ethanol	96.2	>99.5[3]

an-6-yl]
sulfate

Experimental Protocols

The following are detailed methodologies for the synthesis of key intermediates in the avibactam production pathway.

Synthesis of (2S,5R)-6-(Benzylxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide[4]

- A solution of (2S,5R)-5-[(Benzylxy)amino]piperidine-2-carboxamide (510.1 g, 2.045 mol) is mixed with diisopropylethylamine (381 mL, 2.188 mol) in chlorobenzene (3.0 L) at 20 °C.
- A solution of 9-fluorenylmethyl chloroformate (540.2 g, 2.086 mol) in chlorobenzene (3.1 L) is added to the reaction mixture.
- The mixture is stirred at 30 °C until the reaction is complete.
- Carbonyl diimidazole (331.3 g, 2.658 mol) is then added dropwise, and the mixture is agitated at 15 °C for 11 hours.
- Diethylamine (529 mL, 5.112 mol) is added, and agitation is continued at room temperature for 2 hours to quench the reaction.
- The product is isolated and purified to yield **(2S,5R)-6-(Benzylxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide**.

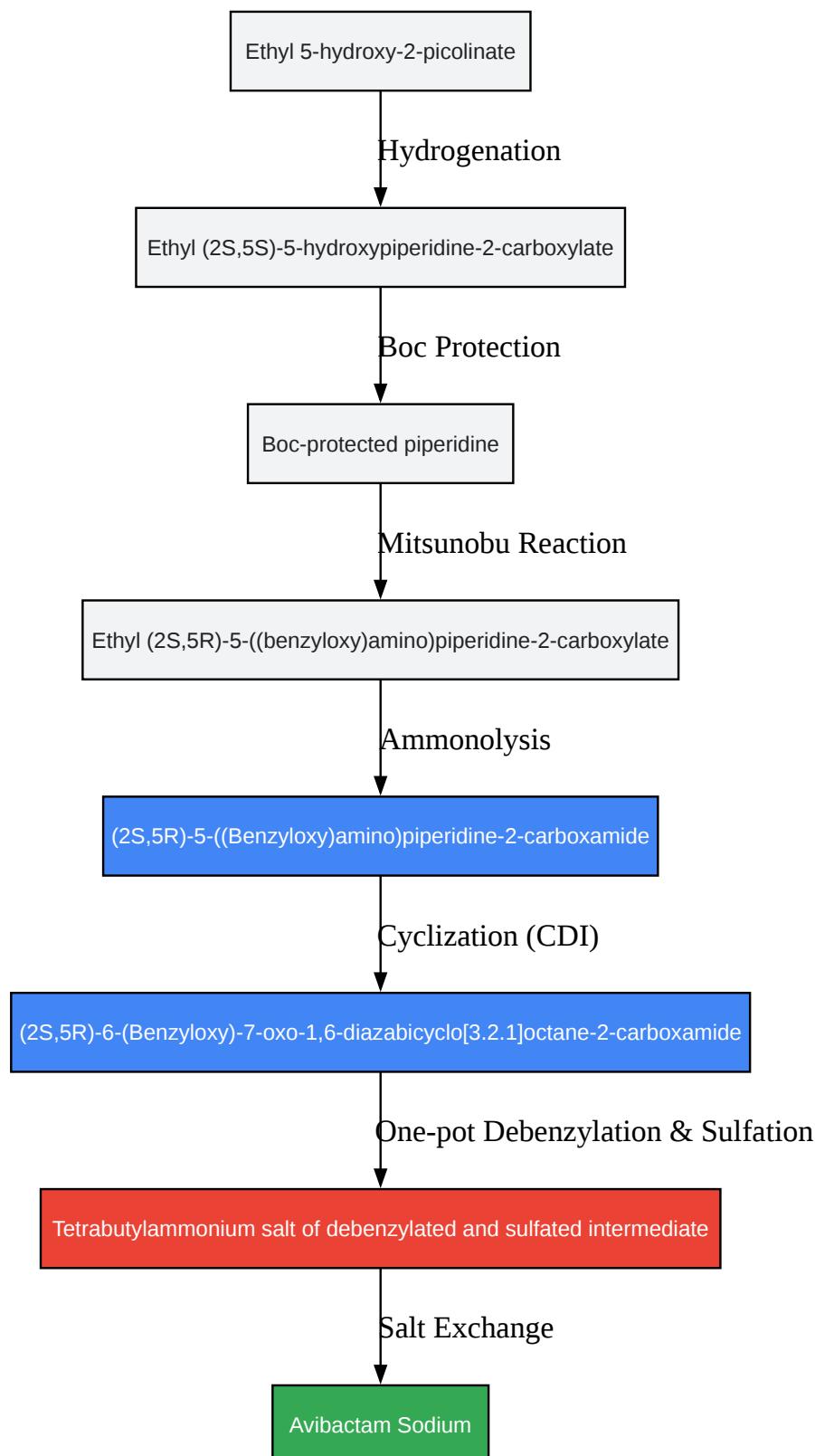
One-Pot Debenzylation and Sulfation to form Tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate[4]

- **(2S,5R)-6-(Benzylxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide** (495.0 g, 1.792 mol) is mixed with a sulfur trioxide trimethylamine complex (301.0 g, 2.150 mol), triethylamine (65 mL, 890 mmol), 10% w/w Pd/C (40 g), isopropanol (2.50 L), and water (2.50 L).

- The mixture is placed in a hydrogenation vessel and flushed with nitrogen.
- Hydrogen is then introduced into the vessel at a controlled rate until the debenylation is complete.
- The catalyst is removed by filtration. The resulting solution containing the intermediate is used directly in the next step without isolation.

Final Salt Formation to Avibactam Sodium[4]

- A solution of sodium 2-ethylhexanoate (475.0 g, 2.850 mol) in ethanol (2.00 L) is added to the solution of tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate from the previous step.
- The reaction mixture is maintained at room temperature for 2 hours.
- The precipitated product is filtered, washed with ethanol, and dried to yield avibactam sodium as a white crystalline solid.


Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the avibactam synthesis, highlighting the key transformations and intermediates.

[Click to download full resolution via product page](#)

Caption: High-level overview of the avibactam synthesis workflow.

[Click to download full resolution via product page](#)

Caption: Step-by-step synthetic route to avibactam highlighting key intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nbinfo.com \[nbinfo.com\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/)
- 2. [nbinfo.com \[nbinfo.com\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/)
- 3. CN111116587A - Preparation method of avibactam intermediate compound - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Crucial Role of Intermediates in the Synthesis of Avibactam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b601231#role-as-an-intermediate-in-avibactam-synthesis\]](https://www.benchchem.com/product/b601231#role-as-an-intermediate-in-avibactam-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com